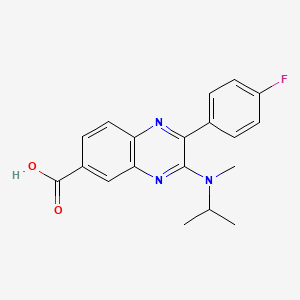

2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid

描述

2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C19H18FN3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

BioE-1115 primarily targets PAS kinase (PASK) and casein kinase 2α (CK2α) . PASK is a nutrient-sensing protein kinase, and CK2α is a serine/threonine protein kinase involved in cell cycle control and DNA repair .

Mode of Action

BioE-1115 interacts with its targets by inhibiting their activity. It has an IC50 of 4 nM for PASK and 10 μM for CK2α . This inhibition effectively prevents the autophosphorylation of PASK .

Biochemical Pathways

BioE-1115 affects the sterol regulatory element-binding protein (SREBP) pathway. It prevents the maturation of SREBP-1c, a transcription factor that induces the expression of enzymes responsible for lipogenesis and triglyceride formation .

Result of Action

BioE-1115 has shown to reduce blood glucose, insulin, and triglycerides in Zucker rats, a genetic model of obesity, dyslipidemia, and insulin resistance . It also reduces body weight, liver weight, fasting blood glucose, serum triglycerides, hepatic triglycerides, hepatic fibrosis, hepatocyte vacuolization, and bile duct hyperplasia in mice fed a high-fat/high-fructose diet .

Action Environment

The efficacy and stability of BioE-1115 can be influenced by various environmental factors. For instance, diet can significantly impact the compound’s action, as seen in animal models where the effects of BioE-1115 were more pronounced in animals fed a high-fat diet

生化分析

Biochemical Properties

BioE-1115 is known to interact with PASK and CK2α enzymes . It effectively inhibits cellular PASK-T307 autophosphorylation . It has little or no potency against a panel of 49 other kinases .

Cellular Effects

BioE-1115 has been shown to have significant effects on various types of cells and cellular processes. In HepG2 cells, BioE-1115 treatment shows a significant reduction in SREBP activity, without any observable effects on cell morphology or growth rate . In HEK293 cells, BioE-1115 shows a dose-dependent loss of PASK phosphorylation .

Molecular Mechanism

BioE-1115 exerts its effects at the molecular level through its interactions with PASK and CK2α . It blocks PASK autophosphorylation at Thr307 in a dose-dependent manner without affecting the insulin-induced phosphorylation of either Akt or S6K .

Temporal Effects in Laboratory Settings

The effects of BioE-1115 have been observed over time in laboratory settings. It has been shown to effectively prevent sterol regulatory element binding protein SREBP-1c maturation without affecting Akt/mTOR pathway signaling, resulting in impaired cellular SREBP transcription activity in HepG2 cultures .

Dosage Effects in Animal Models

In animal models, the effects of BioE-1115 vary with different dosages. In male Sprague-Dawley rats fed with high fructose diet, BioE-1115 treatment produced significant dose-dependent reductions in blood glucose, insulin, and TG .

Metabolic Pathways

BioE-1115 is involved in metabolic pathways that interact with PASK and CK2α

属性

IUPAC Name |

2-(4-fluorophenyl)-3-[methyl(propan-2-yl)amino]quinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-11(2)23(3)18-17(12-4-7-14(20)8-5-12)21-15-9-6-13(19(24)25)10-16(15)22-18/h4-11H,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKRYYTVQXUOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=NC2=C(C=CC(=C2)C(=O)O)N=C1C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2789341.png)

![2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide](/img/structure/B2789343.png)

![10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2789345.png)

![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2789346.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2789348.png)

![[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL](/img/structure/B2789350.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2789351.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2789353.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789355.png)

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2789358.png)